(2E)-2-cyano-N-cyclopropyl-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide
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Overview
Description
2-cyano-N-cyclopropyl-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a cyclopropyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-cyclopropyl-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common method involves the formation of the pyrrole ring followed by the introduction of the cyano and cyclopropyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-cyclopropyl-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature controls, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives of the original compound.
Scientific Research Applications
2-cyano-N-cyclopropyl-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-cyano-N-cyclopropyl-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-cyano-N-cyclopropyl-3-[1-(2,6-dichlorophenyl)methyl]indol-3-yl]prop-2-enamide
- **2-cyano-N-cyclopropyl-3-[1-(2,6-dichlorophenyl)methyl]indol-3-yl]prop-2-enamide
Uniqueness
2-cyano-N-cyclopropyl-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.
Properties
Molecular Formula |
C16H21N3O2 |
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Molecular Weight |
287.36 g/mol |
IUPAC Name |
(E)-2-cyano-N-cyclopropyl-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C16H21N3O2/c1-11-8-13(12(2)19(11)6-7-21-3)9-14(10-17)16(20)18-15-4-5-15/h8-9,15H,4-7H2,1-3H3,(H,18,20)/b14-9+ |
InChI Key |
QCVAFLSFVBPKRM-NTEUORMPSA-N |
Isomeric SMILES |
CC1=CC(=C(N1CCOC)C)/C=C(\C#N)/C(=O)NC2CC2 |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)NC2CC2 |
Origin of Product |
United States |
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